REACTION_SMILES
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[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH:1](=[CH2:2])[c:3]1[cH:4][c:5]2[n:6][cH:7][cH:8][n:9][c:10]2[cH:11][cH:12]1.[I+3:13]([O-:14])([O-:15])([O-:16])[O-:17].[Na+:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH2:25].[Os:32](=[O:33])(=[O:34])(=[O:35])=[O:36]>>[CH:1]([c:3]1[cH:4][c:5]2[n:6][cH:7][cH:8][n:9][c:10]2[cH:11][cH:12]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc2nccnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Os](=O)(=O)=O
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Name
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Type
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product
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Smiles
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O=Cc1ccc2nccnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |